molecular formula C44H20N4O2 B1625159 7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione CAS No. 41635-87-4

7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione

Cat. No.: B1625159
CAS No.: 41635-87-4
M. Wt: 636.7 g/mol
InChI Key: VTLXZLNLMZETPM-UHFFFAOYSA-N
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Description

Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the phenanthro and isoquinoline precursors, followed by their condensation under specific conditions to form the diperimidine structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenanthro[1,2-b]furan-10,11-dione: Another complex aromatic compound with potential biological activity.

    Tanshinone II: A compound with a similar structure and known for its medicinal properties.

Uniqueness

Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione is unique due to its specific combination of aromatic rings and nitrogen-containing heterocycles, which confer distinct chemical and biological properties

Properties

CAS No.

41635-87-4

Molecular Formula

C44H20N4O2

Molecular Weight

636.7 g/mol

IUPAC Name

7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione

InChI

InChI=1S/C44H20N4O2/c49-43-29-19-15-25-26-16-20-30-40-28(42-46-32-10-2-6-22-8-4-12-34(36(22)32)48(42)44(30)50)18-14-24(38(26)40)23-13-17-27(39(29)37(23)25)41-45-31-9-1-5-21-7-3-11-33(35(21)31)47(41)43/h1-20H

InChI Key

VTLXZLNLMZETPM-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C9C7=CC=C1C9=C(C=C8)C5=NC6=CC=CC7=C6C(=CC=C7)N5C1=O)C(=O)N4C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C9C7=CC=C1C9=C(C=C8)C5=NC6=CC=CC7=C6C(=CC=C7)N5C1=O)C(=O)N4C3=CC=C2

Key on ui other cas no.

41635-87-4

Origin of Product

United States

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